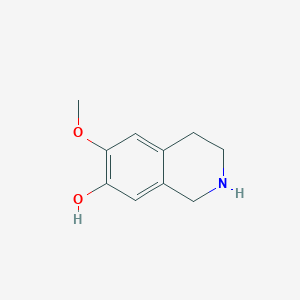

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

説明

特性

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-5,11-12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWUCLLPHZUUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNCCC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372881 | |

| Record name | 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-42-3 | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxy-7-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization and Functionalization via Pictet-Spengler Reaction

One common approach to tetrahydroisoquinoline derivatives involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone to form the tetrahydroisoquinoline core. For this compound, the key steps include:

- Starting from 3-methoxyphenethylamine or a similar substituted phenethylamine.

- Reaction with an appropriate aldehyde to form an imine intermediate.

- Acid-catalyzed cyclization to form the tetrahydroisoquinoline ring.

- Subsequent hydroxylation or demethylation to introduce the 7-hydroxy group.

This method is supported by the synthesis of related compounds containing the this compound motif, as reported in pharmacological studies targeting dopamine receptor ligands.

Hydroxylation of Methoxy-Substituted Tetrahydroisoquinoline

Hydroxylation at the 7-position can be achieved by selective oxidation or demethylation of a methoxy group initially present at that position. For example:

- Starting with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

- Selective demethylation using reagents such as boron tribromide (BBr3) or other demethylating agents to convert the 7-methoxy group into a hydroxyl group.

- This approach allows precise control over the substitution pattern.

This strategy aligns with the preparation of compounds containing 6-methoxy-7-hydroxy motifs described in receptor ligand synthesis.

Use of Chlorinating and Reflux Conditions for Intermediate Formation

In related isoquinoline derivatives, chlorination and reflux under nitrogen atmosphere in dry solvents such as acetonitrile have been employed to form intermediates that can be further transformed into hydroxylated tetrahydroisoquinolines:

- Treatment of a precursor compound with phosphorus oxychloride (POCl3) under reflux.

- Subsequent hydrolysis and basification to yield hydroxy-substituted tetrahydroisoquinoline intermediates.

This method is exemplified in the synthesis of 3-ethyl-6-methoxy-1-methyl-3,4-dihydroisoquinolin-7-yl acetate, which shares structural similarity and synthetic steps with this compound.

Experimental Procedure Example and Data

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | 3-Methoxyphenethylamine + aldehyde (e.g., formaldehyde) | Formation of imine intermediate under nitrogen atmosphere |

| 2 | Acid-catalyzed cyclization (e.g., trifluoroacetic acid) | Cyclization to tetrahydroisoquinoline core |

| 3 | Treatment with POCl3 in dry acetonitrile, reflux 2 h | Chlorinated intermediate formation |

| 4 | Hydrolysis with water, basification to pH 9 | Conversion to hydroxy-substituted tetrahydroisoquinoline |

| 5 | Purification by silica gel chromatography | Isolation of pure this compound |

This procedure is adapted from reported syntheses of related compounds and optimized for selective hydroxylation at the 7-position.

Purification and Characterization

Purification is typically achieved by silica gel column chromatography using solvent systems such as ethyl acetate/methanol/acetonitrile mixtures. Characterization includes:

- $$^{1}H$$-NMR and $$^{13}C$$-NMR spectroscopy to confirm substitution patterns.

- Mass spectrometry for molecular weight confirmation.

- Melting point determination for purity assessment.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Pictet-Spengler Cyclization | Phenethylamine + aldehyde, acid catalyst | Direct ring formation, versatile | Requires careful control of conditions |

| Selective Demethylation | Boron tribromide or similar agents | Precise hydroxylation | Harsh reagents, possible side reactions |

| Chlorination and Hydrolysis | POCl3, reflux in dry acetonitrile, hydrolysis | Efficient intermediate formation | Requires handling of corrosive reagents |

Research Findings and Considerations

- The this compound motif is crucial in the design of dopamine receptor ligands, and synthetic methods are tailored to maintain functional group integrity while allowing modifications at other positions.

- The use of POCl3 and related reagents facilitates the formation of reactive intermediates that can be converted to hydroxylated products with good yields.

- Selective demethylation remains a preferred method for introducing hydroxyl groups without affecting other methoxy substituents, enhancing synthetic flexibility.

- Optimization of reaction conditions such as temperature, solvent, and reaction time is essential to maximize yield and purity.

化学反応の分析

Alkylation and Acylation Reactions

The phenolic hydroxyl group at position 7 undergoes alkylation and acylation under standard conditions. This reactivity enables the introduction of various substituents to modulate pharmacological properties:

-

Methylation : Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone yields the 7-O-methyl derivative, which reduces D3R affinity by 65-fold compared to the parent compound .

-

Benzylation : Reacting with benzyl bromide (C₆H₅CH₂Br) in dimethylformamide (DMF) produces the 7-O-benzyl ether, a protective group strategy during multi-step syntheses .

Table 1: Alkylation Reaction Outcomes

| Reagent | Product | Reaction Conditions | Key Finding |

|---|---|---|---|

| CH₃I/K₂CO₃ | 6,7-Dimethoxy derivative | Acetone, reflux, 12h | 65-fold lower D3R affinity |

| C₆H₅CH₂Br/Cs₂CO₃ | 7-O-Benzyl ether | DMF, 50°C, 6h | Improved lipophilicity |

Nucleophilic Substitution

The methoxy group at position 6 participates in nucleophilic substitution under acidic conditions:

-

Demethylation : Hydrobromic acid (HBr) in acetic acid cleaves the methoxy group to yield 6-hydroxy-1,2,3,4-tetrahydroisoquinolin-7-ol, enhancing hydrogen-bonding capacity with D3R residues like Ser192 .

-

Halogenation : Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloro substituent, enabling further functionalization (e.g., aziridinium salt formation) .

Oxidation Reactions

The tetrahydroisoquinoline core undergoes oxidation to form dihydroisoquinolines:

-

Chemical Oxidation : Phosphorus oxychloride (POCl₃) in toluene at 90°C generates dihydroisoquinoline intermediates, which are precursors to bioactive derivatives .

-

Enzymatic Oxidation : Cytochrome P450 enzymes metabolize the compound to 7-hydroxy metabolites, though this pathway remains understudied .

Cyclization and Ring-Opening

The compound participates in cyclization reactions to form polycyclic alkaloids:

-

Pictet-Spengler Cyclization : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) in acidic media to yield β-carboline derivatives with enhanced D3R selectivity .

-

Bischler-Napieralski Reaction : Forms dihydroisoquinolinium intermediates, which are reduced to tetrahydroisoquinolines using sodium borohydride (NaBH₄) .

Table 2: Cyclization Reaction Parameters

Hydrogenation and Reduction

Catalytic hydrogenation modifies the tetrahydroisoquinoline framework:

-

Saturation of Double Bonds : Palladium on carbon (Pd/C) under H₂ gas reduces any unsaturated bonds introduced during synthesis, ensuring structural integrity .

-

Reductive Amination : Reacts with ketones or aldehydes in the presence of sodium cyanoborohydride (NaBH₃CN) to form secondary amines .

Interaction with Biological Targets

The compound’s hydroxyl and methoxy groups engage in hydrogen bonding with D3R residues:

-

D3R Binding : Forms hydrogen bonds with Ser192 and hydrophobic interactions with Val189, contributing to a binding affinity of Kᵢ = 6.3 nM .

-

Selectivity Mechanism : The 7-hydroxy group enhances D3R selectivity over D2R by 40-fold, attributed to steric clashes in the D2R binding pocket .

Comparative Reactivity with Analogs

Structural analogs exhibit varied reactivity due to substituent differences:

Table 3: Reactivity Comparison of Tetrahydroisoquinoline Derivatives

| Compound | Key Reactivity Difference |

|---|---|

| 6,7-Dimethoxy-THIQ | Resists demethylation under mild conditions |

| 7-Fluoro-6-methoxy-THIQ | Enhanced electrophilicity at C7 |

| 1-Methyl-1,2,3,4-tetrahydroisoquinolin | Lacks phenolic hydroxyl, limiting H-bonding |

科学的研究の応用

Dopamine D3 Receptor Ligands

One of the most significant applications of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is its role as a selective ligand for the dopamine D3 receptor (D3R). Research indicates that this compound exhibits high affinity and selectivity for D3R, making it a promising candidate for the development of drugs targeting neuropsychiatric disorders such as schizophrenia and addiction.

- Affinity and Selectivity : In studies, the compound showed Ki values of 92 nM for D3R compared to 6479 nM for D1R and 1593 nM for D2R, demonstrating its selectivity towards D3R . The presence of a phenolic functionality in the structure contributes to its favorable lipophilicity properties, which are advantageous for drug design.

- Molecular Docking Studies : Docking studies have revealed that the interaction between the this compound motif and D3R involves multiple hydrogen bonds, enhancing binding affinity. This structural insight is crucial for designing more effective D3R antagonists .

Cancer Research

Recent studies have explored the potential of THIQ derivatives in cancer therapy. Specifically, compounds based on the THIQ scaffold have been evaluated for their anti-proliferative properties against various cancer cell lines.

- Anti-Proliferative Activity : Research indicates that modifications to the THIQ structure can influence its activity against cancer cells. For instance, certain derivatives have shown promising results in inhibiting cell growth in breast cancer models .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves disruption of microtubule dynamics or modulation of estrogen receptors (ERs), indicating their potential as selective estrogen receptor modulators (SERMs) .

Neuropharmacology

The neuropharmacological applications of this compound extend beyond its role as a D3R ligand. Its influence on neurotransmitter systems makes it a candidate for further exploration in treating neurological disorders.

Potential Therapeutic Effects

- Antidepressant Activity : Some studies suggest that THIQ derivatives may exhibit antidepressant-like effects through their interaction with dopaminergic pathways . This is particularly relevant in the context of developing new treatments for depression and anxiety disorders.

Data Summary Table

Case Study 1: D3R Ligands Development

A study focused on synthesizing new D3R ligands incorporating the this compound motif demonstrated that these compounds not only maintained high affinity but also exhibited distinct pharmacological profiles suitable for treating addiction-related disorders. The success of these ligands highlights the importance of structural modifications in enhancing receptor selectivity .

Case Study 2: Anti-Cancer Activity

In another study evaluating THIQ derivatives against breast cancer cell lines, certain compounds demonstrated significant inhibition of cell proliferation. The study provided insights into structure-activity relationships (SAR), suggesting that specific substitutions on the THIQ scaffold could enhance anti-cancer efficacy .

作用機序

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with dopamine receptors, particularly the D3 receptor, where it exhibits high affinity and selectivity . The binding of this compound to the receptor involves hydrogen bonding and stabilization of extracellular loop 2, contributing to its pharmacological effects.

類似化合物との比較

Stepholidine

- Structure: Lacks the 6-methoxy group but shares the tetrahydroisoquinoline core.

- Activity: Non-selective D3R antagonist with moderate affinity (Ki = 92 nM at D3R) but poor selectivity over D2R (Ki = 1,593 nM) .

- Key Difference: The 6-methoxy group in 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol enhances D3R selectivity by promoting hydrogen bonding with Ser192 in the orthosteric pocket .

1-(4-Chlorophenethyl)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

Coclaurine and (R)-Norreticuline

- Coclaurine: Natural alkaloid with a 3-hydroxy-4-methoxybenzyl group at position 1 (1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol) .

- (R)-Norreticuline: Similar to Coclaurine but includes a methyl group at position 2 .

- Activity: Both exhibit affinity for opioid and adrenergic receptors, unlike the synthetic this compound, which is tailored for D3R selectivity. Natural analogs often have broader receptor interactions due to structural flexibility .

Corypalline (6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol)

- Structure : Methyl group at position 2.

- Activity : Demonstrates α-adrenergic antagonism. The 2-methyl group increases steric hindrance, reducing D3R affinity compared to the parent compound .

Structural Modifications and Pharmacological Impact

Table 1: Comparative Analysis of Key Compounds

| Compound | Structural Feature | clogP | D3R Ki (nM) | Selectivity (D3R vs. D2R) | Application |

|---|---|---|---|---|---|

| This compound | Phenolic hydroxyl, 6-OCH₃ | ~2.0 | 92 | 17-fold | D3R antagonist |

| Stepholidine | No 6-OCH₃ | ~3.2 | 92 | 1.7-fold | Non-selective antagonist |

| 1-(4-Chlorophenethyl)-analogue | 4-Cl-phenethyl tail | ~3.5 | N/A | N/A | PET radiotracer |

| Coclaurine | 3-OH-4-OCH₃-benzyl | ~1.8 | N/A | N/A | Natural alkaloid |

| Corypalline | 2-CH₃ | ~2.5 | >1,000 | N/A | α-adrenergic antagonist |

Discussion of Key Trends

- Methoxy Positioning : The 6-methoxy group is critical for D3R affinity, while the 7-hydroxy group lowers clogP, improving drug-likeness .

- Tail Modifications : Arylamide or phenethyl tails (e.g., 4-chlorophenethyl) enhance selectivity by occupying secondary binding pockets in D3R .

- Natural vs. Synthetic Analogs : Natural derivatives (e.g., Coclaurine) exhibit broader receptor profiles, whereas synthetic analogs prioritize D3R specificity through targeted substitutions .

生物活性

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (referred to as 6-MTHIQ) is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with dopamine receptors, mechanisms of action, and relevant research findings.

Structural Characteristics

6-MTHIQ belongs to the class of tetrahydroisoquinolines and is characterized by:

- A methoxy group at the 6th position.

- A hydroxyl group at the 7th position on the isoquinoline ring.

This specific substitution pattern contributes to its distinct chemical properties and biological activities, particularly its selectivity for dopamine receptors.

The mechanism of action of 6-MTHIQ primarily involves its interaction with dopamine receptors, particularly the D3 receptor. It exhibits high affinity and selectivity for this receptor subtype, which is crucial in various neuropharmacological processes. The binding interactions are facilitated through:

- Hydrogen bonding : Key interactions occur between the compound and specific amino acid residues in the receptor.

- Antioxidant properties : The compound may also exert protective effects against oxidative stress by scavenging reactive oxygen species.

Affinity for Dopamine Receptors

Research has shown that 6-MTHIQ demonstrates notable selectivity for the D3 receptor compared to D1 and D2 receptors. The following table summarizes its binding affinities:

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| D1R | 6479 |

| D2R | 1593 |

| D3R | 92 |

These results indicate a strong preference for the D3 receptor, making it a valuable candidate for further investigation in treating disorders associated with dopaminergic dysfunctions .

In Vitro Studies

In vitro studies have assessed the effects of 6-MTHIQ on cell viability and proliferation. For instance:

- MCF7 Cell Line : An assay conducted on MCF7 cells revealed limited inhibitory effects on cell proliferation when treated with 6-MTHIQ at a concentration of 2.5 mg/mL over four days. This suggests that while the compound interacts with cellular pathways, its efficacy may require optimization or combination with other agents .

Case Studies

Several studies have explored the potential therapeutic applications of 6-MTHIQ:

- Neuropharmacological Applications : Due to its selectivity for D3 receptors, 6-MTHIQ has been investigated as a potential treatment for conditions like schizophrenia and Parkinson's disease. Its ability to modulate dopaminergic activity could offer new avenues for therapy.

- Molecular Docking Studies : Molecular docking studies have provided insights into how 6-MTHIQ binds within the orthosteric pocket of the D3 receptor. The compound's orientation allows it to form critical interactions that stabilize binding, enhancing its selectivity .

Q & A

Q. What are the key structural features of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol critical for dopamine D3 receptor (D3R) affinity and selectivity?

The compound's D3R affinity and selectivity arise from its This compound "head" group , which occupies the orthosteric binding pocket, and an arylamide "tail" unit that interacts with the secondary binding pocket (ECL2 loop) of D3R. The phenolic hydroxyl group at position 7 forms hydrogen bonds with Ser192 in D3R, enhancing affinity, while the methoxy group at position 6 contributes to lipophilicity reduction. Tail units in the secondary pocket exploit D3R-specific ECL2 interactions, absent in D2R, driving selectivity .

Q. What synthetic strategies are employed to prepare this compound derivatives?

Derivatives are synthesized via a modular approach:

- Headgroup modification : The core structure is derived from stepholidine analogs, incorporating phenolic or methoxy substituents.

- Tail unit functionalization : Arylamide tails are introduced using coupling agents (e.g., BOP reagent) with substituted amines or carboxylic acids.

- Optimization : Reactions are conducted under mild conditions (e.g., DMF, K₂CO₃) to preserve stereochemistry and functional group integrity. Scheme 1 () outlines a representative synthesis route using LiAlH₄ reduction and BOP-mediated amidation .

Q. How is the antagonistic activity of D3R ligands evaluated in vitro?

β-arrestin recruitment Tango assays are used to assess antagonist activity. Compounds are tested in "antagonist mode" by measuring their ability to inhibit quinpirole-induced β-arrestin recruitment. EC₅₀ values are calculated (e.g., 0.36–1.4 μM for derivatives 4e, 4f, 4h, and 7). This functional assay complements radioligand binding (Ki values) to confirm pharmacological profiles .

Advanced Research Questions

Q. How do computational docking studies rationalize D3R vs. D2R selectivity?

Docking with Glide Standard Precision (SP) and structural refinement via IMPACT reveal:

- D3R-specific interactions : The arylamide tail forms contacts with ECL2 residues (e.g., Tyr365, Ser182), stabilized by hydrogen bonding.

- D2R limitations : D2R's ECL2 loop adopts a distinct conformation, preventing analogous interactions.

- Orthosteric pocket differences : Ser192 in D3R (vs. Ser193/197 in D2R) forms stronger hydrogen bonds with the phenolic headgroup. These insights guide selectivity optimization .

Q. How do substituent modifications at the 7-position impact D3R affinity?

Replacing 7-methoxy with 7-hydroxy (e.g., compound 7 vs. 8) increases D3R affinity by 65-fold. The phenolic hydroxyl group engages in hydrogen bonding with Ser192, while the methoxy group introduces steric hindrance and reduces polarity. SAR studies highlight the critical role of hydrogen-bond donors in the orthosteric pocket .

Q. What methodologies resolve contradictions between in silico predictions and in vitro binding data?

Discrepancies are addressed through:

- Multi-conformational docking : Testing multiple ligand conformations to account for flexibility.

- Binding site water analysis : Explicit inclusion of water molecules (e.g., via WaterMap) to refine hydrogen-bond networks.

- Free energy perturbation (FEP) : Quantifying substituent effects on binding energy.

These methods reconcile outliers, as seen in compound 8's lower-than-predicted affinity .

Q. How is selectivity against off-target receptors (e.g., σ2R) optimized?

Pharmacophore screening identifies structural motifs that enhance D3R/σ2R selectivity. For example, the 6-methoxy-7-hydroxy headgroup reduces σ2R affinity compared to 6,7-dimethoxy analogs. Dual screening (D3R Ki and σ2R Ki) combined with clogP optimization (e.g., compound 7: clogP ~2.1) balances selectivity and pharmacokinetics .

Methodological Tables

Q. Table 1. Key D3R Binding and Selectivity Data

| Compound | D3R Ki (nM) | D2R Ki (nM) | D3R/D2R Selectivity | σ2R Ki (nM) |

|---|---|---|---|---|

| 7 | 92 | 1593 | 17.3 | >1500 |

| 8 | 6045 | 6479 | 1.07 | 412 |

Q. Table 2. Tango Assay Antagonist Activity

| Compound | EC₅₀ (μM) |

|---|---|

| 4e | 0.42 |

| 4f | 0.36 |

| 7 | 1.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。